(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid

Chiral Amino Acids Enantiomeric Purity Peptide Synthesis

Securing enantiopure D-norleucine with the correct orthogonal protecting group is a recurrent bottleneck in peptide labs. (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid (CAS 15027-14-2) directly addresses this by delivering a ready-to-use Cbz-D-Nle-OH building block that integrates seamlessly into Fmoc-SPPS workflows. • Orthogonal Cbz protection avoids acidic Boc-deprotection side reactions and base-labile Fmoc incompatibilities, streamlining multi-step syntheses. • Defined D-configuration eliminates costly chiral resolution steps and ensures correct stereochemistry for receptor-binding and conformational studies. • Incorporation of the unnatural D-norleucine core enhances peptide resistance to proteolytic degradation, supporting longer-acting therapeutic candidates. Consistent ≥98% purity, lot-to-lot certificates of analysis, and bulk ordering options provide procurement reliability from discovery to lead optimization.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 15027-14-2
Cat. No. B554494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid
CAS15027-14-2
Synonyms15027-14-2; N-Benzyloxycarbonyl-D-Norleucine; (R)-2-(((Benzyloxy)carbonyl)amino)hexanoicacid; Z-D-norleucine; Z-D-Nle-OH; SBB028584; AC1OCXCS; SCHEMBL11332452; CTK3J4726; MolPort-003-939-978; ZINC2168263; 7523AA; ANW-58108; MFCD00063169; (+)-N-Benzyloxycarbonyl-D-norleucine; AM82591; AJ-33836; AK-87805; RT-002163; FT-0697726; K-4778; (2R)-2-(phenylmethoxycarbonylamino)hexanoicacid; (2R)-2-[(phenylmethoxy)carbonylamino]hexanoicacid
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m1/s1
InChIKeyNMYWMOZOCYAHNC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-D-Norleucine Overview


(R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid (CAS 15027-14-2), also known as Cbz-D-norleucine or Z-D-Nle-OH, is a non-proteinogenic, chiral amino acid derivative [1]. It is composed of a D-norleucine core with an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group . This compound is a white to off-white solid with a molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol . It is a fundamental building block in peptide chemistry, serving as a protected form of D-norleucine that allows for selective deprotection and subsequent elongation in solid-phase or solution-phase peptide synthesis .

Cbz-D-Norleucine Substitution Risks


While many protected D-norleucine derivatives exist, they are not interchangeable. The choice of the Z (benzyloxycarbonyl) protecting group is a critical determinant of synthetic strategy, as it dictates the conditions for deprotection and influences the overall stability and solubility of intermediates . For example, substituting Cbz-D-norleucine with Boc-D-norleucine or Fmoc-D-norleucine would necessitate completely different orthogonal protecting group schemes and require acidic or basic deprotection conditions, respectively, which can lead to side reactions or low yields if not properly matched with other functional groups in the target molecule . Furthermore, the use of a racemic mixture, such as Z-DL-norleucine, would be unacceptable for applications requiring defined stereochemistry, as it would introduce an unwanted enantiomer and necessitate a subsequent, costly chiral resolution step .

Cbz-D-Norleucine Comparative Evidence


Optical Rotation: D- vs. L-Enantiomer

The optical rotation of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid (Cbz-D-norleucine) is a key differentiator from its enantiomer, Cbz-L-norleucine. The target compound exhibits a specific optical rotation of [α]D20 = +10.5 ± 2º (c=1 in DMF) . In contrast, its L-enantiomer shows an optical rotation of α20D = -9 ± 1º (c=1.028% in MeOH) or -10° (c=1 in Methanol) . This sign and magnitude difference is a definitive, quantifiable method for confirming the correct enantiomer and ensuring stereochemical purity.

Chiral Amino Acids Enantiomeric Purity Peptide Synthesis

Melting Point: Enantiopure vs. Racemic

The melting point of (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid (Z-D-norleucine) is reported as 56-58°C or 56-65°C . Its racemic counterpart, Z-DL-norleucine (CAS 15027-13-1), has a significantly higher melting point of 104.0 to 108.0°C [1]. This ~50°C difference is characteristic of many enantiopure vs. racemic crystalline compounds, where the pure enantiomer has a different crystal packing structure, often leading to a lower melting point than the racemate .

Chiral Resolution Solid-Phase Properties Analytical Chemistry

Purity: D-Enantiomer vs. Racemic Grade

Commercially, (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid is routinely supplied with a minimum purity of 99% . Its racemic counterpart, Z-DL-norleucine, is typically offered at a lower purity specification, such as ≥ 98% (HPLC) . While a 1% difference may seem small, in the context of multi-step peptide synthesis, higher purity of the starting building block translates directly to higher yields of the final product and reduces the complexity of purification .

Peptide Synthesis Chemical Purity Quality Control

Protecting Group Orthogonality in SPPS

The benzyloxycarbonyl (Cbz or Z) protecting group on (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid provides specific orthogonality in peptide synthesis. It is stable to the basic conditions used to remove Fmoc groups (e.g., piperidine) but is readily cleaved under acidic hydrogenolysis (H2/Pd-C) or strong acid conditions (e.g., HBr/AcOH) . This is in direct contrast to the Boc group (cleaved by acid, e.g., TFA) and the Fmoc group (cleaved by base) . The choice of Cbz protection is therefore not arbitrary but a strategic decision based on the global protecting group scheme of the target peptide.

SPPS Orthogonal Protection Synthetic Strategy

Cbz-D-Norleucine Applications


Solid-Phase Peptide Synthesis

This compound is a primary building block for incorporating a D-norleucine residue into a growing peptide chain on solid support. The Cbz group provides N-terminal protection that is orthogonal to Fmoc chemistry, allowing for sequential elongation [1]. Its defined stereochemistry ensures the correct D-configuration is installed, which is critical for the biological activity and conformational stability of the target peptide .

Peptide Mimetics and Enzyme Inhibitors

The D-norleucine core, with its unnatural stereochemistry, is employed to create peptide analogs with enhanced resistance to proteolytic degradation [1]. (R)-2-(((Benzyloxy)carbonyl)amino)hexanoic acid serves as a protected precursor for introducing this stabilizing modification into pharmacologically relevant peptides, aiding in the development of more stable drug candidates .

Structure-Activity Relationship Studies

Researchers utilize this compound to systematically replace a natural L-amino acid with its D-isomer or a norleucine analog within a bioactive peptide sequence [1]. This substitution allows for the elucidation of the role of specific amino acid side chains and stereochemistry in receptor binding, enzymatic catalysis, or protein-protein interactions .

Technical Documentation Hub

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